(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

Ion Channel Pharmacology Sodium Channel Inhibitor Regioisomer Selectivity

(7‑Fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol (CAS 2728490‑04‑6, C₁₀H₁₁FO, MW 166.19) is a fluorinated indane‑methanol building block that has been employed as a key intermediate in the synthesis of CNS‑active drug candidates, most notably the serotonin‑reuptake‑inhibitor/5‑HT₂A‑antagonist Lubazodone. The combination of a 7‑fluoro substituent on the indane core and a primary hydroxymethyl group at the 4‑position provides a unique vector for etherification and further functionalisation that is not replicated by regioisomeric or non‑fluorinated analogs.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B13622284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2C1)F)CO
InChIInChI=1S/C10H11FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-5,12H,1-3,6H2
InChIKeyDVSRHIMRYZEXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (7‑Fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol – Fluorinated Indane Intermediate for CNS‑Targeted Synthesis


(7‑Fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol (CAS 2728490‑04‑6, C₁₀H₁₁FO, MW 166.19) is a fluorinated indane‑methanol building block that has been employed as a key intermediate in the synthesis of CNS‑active drug candidates, most notably the serotonin‑reuptake‑inhibitor/5‑HT₂A‑antagonist Lubazodone [1]. The combination of a 7‑fluoro substituent on the indane core and a primary hydroxymethyl group at the 4‑position provides a unique vector for etherification and further functionalisation that is not replicated by regioisomeric or non‑fluorinated analogs .

Precise 7-fluoro-4-hydroxymethyl indane topology for CNS-targeted synthesis
Reported as a precursor to serotonin transporter/5-HT2A dual ligands (e.g., Lubazodone)

Why Regioisomeric or Non‑Fluorinated Indane‑Methanols Cannot Substitute (7‑Fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol


The scientific and procurement value of (7‑fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol resides in its precise 7‑fluoro‑4‑hydroxymethyl topology. Shifting the fluorine to the 6‑position (CAS 2751620‑24‑1) or moving the hydroxymethyl group to the 5‑position (CAS 1400701‑99‑6) alters the electronic environment and hydrogen‑bonding geometry of every downstream derivative, rendering structure‑activity‑relationships non‑transferable . Removing the fluorine entirely (CAS 65898‑33‑1) eliminates the metabolic‑blocking and lipophilicity‑modulating effects that are critical for CNS penetration and oxidative stability . Consequently, generic interchange within this congeneric series is not scientifically defensible without re‑validation of each synthetic step and biological endpoint.

6-Fluoro regioisomer (CAS 2751620-24-1) Fluorine position shift alters electronic environment and hydrogen-bonding, making SAR non-transferable.
5-Hydroxymethyl regioisomer (CAS 1400701-99-6) Hydroxymethyl at position 5 changes spatial orientation, limiting direct replacement in CNS ligand synthesis.
Non-fluorinated parent (CAS 65898-33-1) Absence of 7-fluoro eliminates metabolic blocking; oxidative stability may be reduced, requiring re-validation.

Quantitative Differentiation Evidence for (7‑Fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol


Regioisomeric Fluorine Position Dictates Nav1.5 Ion‑Channel Selectivity Profile

A derivative incorporating the 7‑fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl scaffold was evaluated against human Nav1.5 channels in HEK293 cells using automated patch‑clamp electrophysiology. The 7‑fluoro‑4‑oxy‑substituted compound exhibited an IC₅₀ > 10,000 nM, demonstrating a >148‑fold selectivity window over the same scaffold’s activity at Nav1.7 (IC₅₀ = 67.5 nM) [1]. This stark differential is a direct consequence of the 7‑fluoro‑4‑substitution pattern; the 6‑fluoro regioisomer (CAS 2751620‑24‑1) lacks any reported Nav1.7 or Nav1.5 data, meaning its ion‑channel selectivity cannot be assumed .

Nav1.7 Selectivity
Head-to-head
>148-fold selectivity
Nav1.7 IC₅₀ 67.5 nM vs Nav1.5 >10,000 nM
Supports Nav1.7-targeted scaffold design
6-fluoro regioisomer lacks any reported Nav isoform selectivity data
Ion Channel Pharmacology Sodium Channel Inhibitor Regioisomer Selectivity

Clinical‑Stage Validation of the 7‑Fluoro‑4‑Hydroxymethyl Scaffold via Lubazodone

(7‑Fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol serves as the direct precursor to Lubazodone (YM‑992), a compound that reached Phase II clinical trials. Lubazodone exhibits a SERT Kᵢ of 21 nM and a 5‑HT₂A receptor Kᵢ of 86 nM [1]. The 5‑hydroxymethyl regioisomer (CAS 1400701‑99‑6) has never been reported as a precursor to any clinical candidate, and the non‑fluorinated parent (CAS 65898‑33‑1) produces derivatives lacking the metabolic stability conferred by the 7‑fluoro group required for CNS exposure .

Clinical-Stage Lineage
Class-level inference
Precursor to Phase II candidate Lubazodone (SERT Kᵢ 21 nM, 5-HT₂A Kᵢ 86 nM)
Only regioisomer with reported clinical candidate lineage
5-hydroxymethyl regioisomer and non-fluorinated parent lack clinical candidates
Antidepressant Serotonin Transporter Phase II Clinical Intermediate

Fluorine‑Mediated Metabolic Stability Advantage Over Non‑Fluorinated Parent

The 7‑fluoro substituent on the indane core is strategically positioned to block oxidative metabolism at the electronically activated 7‑position, a strategy that has been validated in the indene H₁‑antihistamine series where β‑fluoro substitution significantly reduced CYP2D6‑mediated clearance [1]. The non‑fluorinated parent compound (2,3‑dihydro‑1H‑inden‑4‑yl)methanol lacks this metabolic shield and is therefore predicted to undergo more rapid hepatic oxidation . While direct microsomal stability data for the target compound are not publicly available, the class‑level evidence strongly supports a differentiation in metabolic half‑life.

Metabolic Shielding
Class-level inference
7-Fluoro substitution blocks CYP-mediated oxidation (indene H₁ antihistamine class validation)
Supports metabolic stability optimization in CNS research programs
Direct microsomal stability data not publicly reported for this intermediate
Metabolic Stability CYP450 Fluorine Blocking ADME

Functional Group Differentiation: Hydroxymethyl vs. Phenolic Hydroxyl Reactivity

(7‑Fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol contains a primary alcohol that undergoes efficient etherification under mild conditions, as demonstrated in the synthesis of Lubazodone where it reacts with (S)‑glycidyl methanesulfonate to form the key morpholine ether intermediate [1]. In contrast, 7‑fluoro‑2,3‑dihydro‑1H‑inden‑4‑ol (CAS 161178‑24‑1) bears a phenolic hydroxyl group that requires different activation strategies (e.g., Mitsunobu conditions) and exhibits altered nucleophilicity and regioselectivity. The primary alcohol functionality also enables oxidation to the corresponding aldehyde or carboxylic acid without dearomatisation, a transformation not accessible from the phenol analog.

Synthetic Reactivity
Head-to-head
Primary alcohol: direct etherification (e.g., glycidyl methanesulfonate, RT)
Phenol analog: requires Mitsunobu or strong base activation
Hydroxymethyl enables mild-condition etherification for API synthesis
Phenol analog (CAS 161178-24-1) is incompatible with the same synthetic route
Synthetic Chemistry Etherification Building Block Functional Group Interconversion

High‑Value Application Scenarios for (7‑Fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol


Medicinal Chemistry: Serotonin Transporter / 5‑HT₂A Dual Pharmacophore Programmes

This intermediate is the direct precursor for constructing Lubazodone‑class dual serotonin reuptake inhibitors/5‑HT₂A antagonists. Its 7‑fluoro‑4‑hydroxymethyl topology is essential for achieving the SERT Kᵢ of 21 nM and 5‑HT₂A Kᵢ of 86 nM reported for Lubazodone; regioisomeric intermediates would produce compounds with unpredictable binding profiles [1].

Ion‑Channel Drug Discovery: Selective Nav1.7 Blocker Scaffold Elaboration

Derivatives of this building block have demonstrated Nav1.7 inhibitory activity (IC₅₀ = 67.5 nM) with >148‑fold selectivity over Nav1.5, making it a validated starting point for pain‑targeted sodium channel programmes. The documented selectivity profile provides a data‑driven rationale for analogue design that is absent for the 6‑fluoro or 5‑hydroxymethyl isomers [1].

Process Chemistry: Scalable Etherification Route to CNS Drug Candidates

The primary alcohol of (7‑fluoro‑2,3‑dihydro‑1H‑inden‑4‑yl)methanol enables straightforward etherification under mild conditions, as demonstrated in the Lubazodone manufacturing route. This contrasts with the phenolic analog 7‑fluoro‑2,3‑dihydro‑1H‑inden‑4‑ol, which requires harsher activation, and thus the methanol derivative is the preferred intermediate for scalable ether‑linked API synthesis [1].

ADME Optimisation: Fluorine‑Mediated Metabolic Shielding Strategy

The 7‑fluoro substituent is positioned to block CYP‑mediated aromatic oxidation, a strategy validated across the indene H₁‑antihistamine class. Incorporating this fluorinated intermediate early in a medicinal chemistry campaign reduces the probability of late‑stage metabolic failure that would be expected with the non‑fluorinated parent compound [1].

Application
Selection Property
Validation Focus
SERT/5-HT₂A dual pharmacophore design
7-Fluoro-4-hydroxymethyl topology
Binding affinity context (SERT/5-HT₂A)
Nav1.7-selective scaffold elaboration
Reported Nav1.7 inhibitory selectivity over Nav1.5
Nav isoform selectivity profiling
Scalable ether-linked CNS API synthesis
Primary alcohol etherification reactivity
Mild-condition route feasibility
Metabolic stability optimization
7-Fluoro metabolic blocking
CYP-mediated oxidation resistance context
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